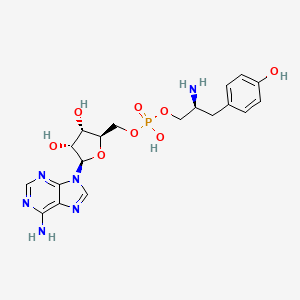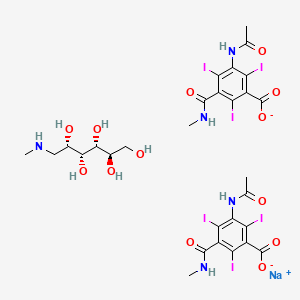
3,20-dioxopregn-4-en-17-yl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,20-dioxopregn-4-en-17-yl bromoacetate is a synthetic steroidal compound. It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is characterized by the presence of a bromoacetyl group at the 17th position of the pregn-4-ene-3,20-dione backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,20-dioxopregn-4-en-17-yl bromoacetate typically involves the bromination of pregn-4-ene-3,20-dione followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced steroidal products.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,20-dioxopregn-4-en-17-yl bromoacetate is used as a precursor for the synthesis of other steroidal compounds
Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It serves as a tool to investigate the mechanisms of hormone action and receptor binding.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate hormone receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3,20-dioxopregn-4-en-17-yl bromoacetate involves its interaction with steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The bromoacetyl group may enhance the compound’s binding affinity and specificity for certain receptors, leading to distinct biological effects.
Comparación Con Compuestos Similares
Progesterone (Pregn-4-ene-3,20-dione): A naturally occurring steroid hormone with similar structural features but lacking the bromoacetyl group.
17α-Hydroxyprogesterone: Another steroid hormone with a hydroxyl group at the 17th position instead of the bromoacetyl group.
16,17-Epoxypregn-4-ene-3,20-dione: A structurally related compound with an epoxide group at the 16th and 17th positions.
Uniqueness: The presence of the bromoacetyl group at the 17th position distinguishes 3,20-dioxopregn-4-en-17-yl bromoacetate from other similar compounds. This unique functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61886-11-1 |
|---|---|
Fórmula molecular |
C23H31BrO4 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-bromoacetate |
InChI |
InChI=1S/C23H31BrO4/c1-14(25)23(28-20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
Clave InChI |
RSPPFOHIWOFDRK-JZTHCNPZSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |
Sinónimos |
17-((bromoacetyl)oxy)pregn-4-ene-3,20-dione 17-(bromoacetoxy)progesterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one](/img/structure/B1207518.png)

![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)


![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)





